N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals, including antibiotics and diuretics . The presence of the dihydro-2H-1,5-benzodioxepine moiety suggests that this compound might have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxepine ring system, which is a type of heterocyclic compound. This ring system is fused to a benzene ring substituted with two methyl groups and a sulfonamide group .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, it could participate in substitution reactions at the sulfur atom or elimination reactions to form double bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and the presence of the benzodioxepine ring might increase its lipophilicity .Future Directions
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-13(2)10-14(9-12)18-23(19,20)15-4-5-16-17(11-15)22-7-3-6-21-16/h4-5,8-11,18H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQAXVFVTLPTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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